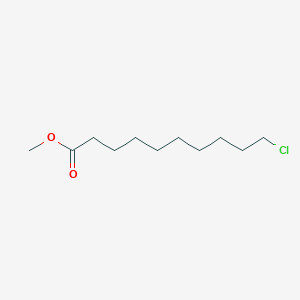

10-Chlorodecanoic acid, methyl ester

Description

Properties

Molecular Formula |

C11H21ClO2 |

|---|---|

Molecular Weight |

220.73 g/mol |

IUPAC Name |

methyl 10-chlorodecanoate |

InChI |

InChI=1S/C11H21ClO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |

InChI Key |

BNXBNOVIUZIQIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Methyl 10-chlorodecanoate can be synthesized through several methods. One common synthetic route involves the esterification of 10-chlorodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve the chlorination of methyl decanoate. This process can be carried out using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product yield and purity .

Chemical Reactions Analysis

Methyl 10-chlorodecanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in methyl 10-chlorodecanoate can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

Reduction Reactions: The ester group in methyl 10-chlorodecanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Scientific Research Applications

Methyl 10-chlorodecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving lipid metabolism and enzyme activity. It serves as a substrate for certain enzymes, allowing researchers to investigate biochemical pathways.

Medicine: Methyl 10-chlorodecanoate is explored for its potential therapeutic properties. It is used in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: The compound is utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of methyl 10-chlorodecanoate involves its interaction with specific molecular targets. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the release of 10-chlorodecanoic acid and methanol. The released acid can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 10-chloro-10-oxodecanoate

- Molecular Formula : C₁₁H₁₉ClO₃

- Molecular Weight : 234.72 g/mol (calculated from )

- CAS Registry Number : 6946-46-9 ()

Structural Features :

The compound consists of a 10-carbon aliphatic chain with a chlorine atom and a ketone group at the 10th position, esterified with a methyl group. This bifunctional structure (chloro and oxo groups) makes it highly reactive, particularly in nucleophilic acyl substitution reactions ().

Comparison with Structurally Similar Compounds

Ethyl 10-Chloro-10-oxodecanoate

- Molecular Formula : C₁₂H₂₁ClO₃

- Molecular Weight : 248.75 g/mol ()

- Key Differences: The ester group is ethyl (C₂H₅) instead of methyl (CH₃), increasing hydrophobicity and molecular weight. Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance. Applications: Used in synthesizing ω-carbethoxypelargonoyl chloride, a precursor for polymer chemistry ().

10-Oxodecanoic Acid, Methyl Ester

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol ()

- Key Differences: Lacks the chlorine atom at C10, reducing electrophilicity. Reactivity: The ketone group undergoes typical carbonyl reactions (e.g., reduction to alcohols) but lacks the chloride’s nucleofugal capacity. Analytical Use: Detected via GC-MS with distinct retention times in nonpolar columns ().

10-Hydroxydecanoic Acid, Methyl Ester

9-Chlorododecanoic Acid, Methyl Ester

cis-10-Nonadecenoic Acid, Methyl Ester

Comparative Data Table

Research Findings and Trends

- Reactivity: Chlorinated esters (e.g., 10-Chlorodecanoic acid, methyl ester) exhibit superior electrophilicity compared to hydroxy or oxo analogs, enabling efficient cross-coupling reactions ().

- Analytical Behavior : Methyl esters with shorter chains (C10–C12) elute earlier in GC-MS than longer-chain analogs (C19–C20) ().

- Biological Relevance: Unsaturated esters (e.g., cis-10-Nonadecenoate) are integral to lipid metabolism, whereas chlorinated derivatives are primarily synthetic intermediates ( vs. 11).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.